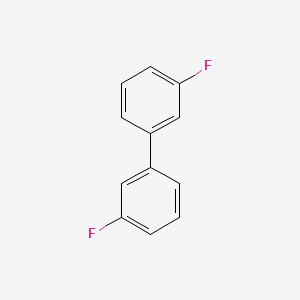

3,3'-DIFLUOROBIPHENYL

Description

Contextualization within Fluorinated Biphenyl (B1667301) Chemistry

Historical Overview of Fluorinated Aryl Compounds in Synthetic Chemistry and Materials Science

The exploration of fluorinated aromatic compounds dates back to the early 20th century. numberanalytics.com Initial synthetic efforts were met with challenges due to fluorine's high reactivity and a lack of suitable fluorinating agents. numberanalytics.com A significant breakthrough came in 1927 with the Schiemann reaction, which provided a method to introduce fluorine into aromatic rings via diazonium salts. nih.gov Another key development was the use of potassium fluoride (B91410) for nucleophilic halogen exchange, first reported in 1936. nih.gov The field of organofluorine chemistry, which began even before the isolation of elemental fluorine, has since expanded dramatically, driven by the demand for these compounds in various industries, including materials science. numberanalytics.comnih.govresearchgate.net Over the past eight decades, industrial organofluorine chemistry has evolved, providing a wide array of essential materials for modern society. researchgate.net The unique properties conferred by fluorine atoms have made these compounds invaluable in creating polymers and other materials with enhanced thermal stability and chemical resistance. numberanalytics.com

Significance of Fluorine Substitution in Aromatic Systems for Modulating Molecular Properties

The introduction of fluorine into aromatic systems profoundly alters their physical, chemical, and biological properties. numberanalytics.com As the most electronegative element, fluorine's presence has a significant impact on the reactivity and stability of these compounds. numberanalytics.comresearchgate.net

Key effects of fluorine substitution include:

Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring. numberanalytics.com This can decrease the ring's reactivity towards electrophilic substitution reactions. numberanalytics.com The presence of fluorine atoms can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This alteration of electronic structure is a key reason for the use of fluorine in medicinal chemistry and materials science. nih.gov

Physical Properties: Fluorinated aromatics generally exhibit higher boiling points than their non-fluorinated counterparts due to increased intermolecular forces. numberanalytics.com The substitution can also influence solubility. numberanalytics.com

Bond Strength and Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, contributing to the high thermal stability and chemical resistance of fluorinated compounds. nih.govacs.orgjst.go.jp This stability is a significant advantage in the development of robust materials. nih.govacs.org

The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's properties, making fluorinated aromatic compounds highly valuable in diverse applications, from pharmaceuticals to advanced materials. numberanalytics.comresearchgate.net

Comparative Analysis with Isomeric Difluorobiphenyls (e.g., 2,2'-difluorobiphenyl (B165479), 4,4'-difluorobiphenyl)

The isomeric position of fluorine atoms on the biphenyl scaffold leads to distinct physical and chemical properties.

| Property | 2,2'-Difluorobiphenyl | 3,3'-Difluorobiphenyl | 4,4'-Difluorobiphenyl |

| Conformation | Exhibits a twisted conformation due to steric repulsion between the fluorine atoms at the ortho positions, with a reported angle between the two ring normals of 58° in the solid state. researchgate.net | The meta-position of the fluorine atoms results in less steric hindrance compared to the 2,2'-isomer. | The para-substitution allows for a more planar conformation compared to the 2,2'-isomer. |

| Reactivity | The fluorine atoms are susceptible to nucleophilic aromatic substitution due to their electron-withdrawing nature. | Can undergo reactions like nucleophilic substitution and transition metal-catalyzed cross-coupling. guidechem.com | An inter-ring seven-bond H-F coupling has been observed, which is absent in the 2,2'- and 3,3'-isomers. researchgate.net |

| Melting Point | 117-121 °C sigmaaldrich.com | 7-8 °C fishersci.fi | Not specified in the provided results. |

| Boiling Point | Not specified in the provided results. | ~250-252 °C guidechem.com | Not specified in the provided results. |

| Applications | Studied for its electronic properties in solvent dynamics experiments and as an NMR probe. | Used as an intermediate in the synthesis of pharmaceuticals and in ferroelectric display devices. guidechem.comfishersci.fi | Utilized in the synthesis of polymers for applications like proton exchange membranes. |

The structural differences, particularly the degree of rotational freedom and steric hindrance around the biphenyl linkage, are key determinants of the distinct properties and applications of these isomers. For instance, the increased torsion angle in polymers containing the 2,2'-difluorobiphenyl unit can lead to an increased band gap compared to those with this compound. researchgate.net

Academic and Industrial Relevance of this compound

Role as a Key Intermediate in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis. guidechem.com Its structure allows for the construction of more complex molecules through various chemical reactions. guidechem.com It is particularly utilized as an intermediate in the synthesis of pharmaceutical compounds. guidechem.comchemimpex.com The introduction of fluorine atoms via this intermediate can enhance the pharmacological properties of drug molecules, for example, by increasing metabolic stability or improving binding affinity. guidechem.com The compound's ability to undergo reactions such as nucleophilic substitution and transition metal-catalyzed cross-coupling makes it a versatile tool for chemists. guidechem.com For example, it can be used in Suzuki coupling reactions, a widely used method for creating biphenyl derivatives. nih.govacs.org

Applications in Advanced Materials (e.g., OLEDs, Liquid Crystals, Organic Semiconductors)

The unique electronic and physical properties of fluorinated biphenyls, including this compound, make them highly suitable for applications in advanced materials. numberanalytics.comnih.gov

Liquid Crystals: Fluorinated biphenyls are used in the development of liquid crystalline materials, which are crucial components of liquid crystal displays (LCDs). acs.orgacs.org this compound itself is used in materials for ferroelectric display devices. fishersci.fi The incorporation of fluorinated chains and substituents influences the stability and behavior of the mesophases in these materials. tandfonline.com

Organic Light-Emitting Diodes (OLEDs): Fluorinated aromatic compounds are utilized in the synthesis of OLED materials for displays and lighting. numberanalytics.com The ordered molecular arrangement in crystalline organic semiconductors, which can be influenced by fluorination, facilitates high carrier mobility and light emission in OLED devices. researchgate.net While amorphous organic films are common, crystalline thin films are being explored for high-performance OLEDs. researchgate.netwat.edu.pl

Organic Semiconductors: Fluorinated biphenyls are considered for the development of organic semiconductors due to their electronic properties and rigidity. acs.org Liquid crystalline materials, in particular, are gaining attention as a new class of self-organizing organic semiconductors with high mobility. wat.edu.pl These materials are candidates for use in organic field-effect transistors (OFETs), a key component in printed electronics. nih.gov

The intrinsic properties of this compound, stemming from its specific fluorination pattern, position it as a compound of interest for the design and synthesis of next-generation materials with tailored electronic and optical properties.

Pharmaceutical and Agrochemical Industry Significance

The this compound scaffold is a key structural component and synthetic intermediate in the development of novel pharmaceutical and agrochemical agents. The introduction of fluorine atoms at the meta positions of the biphenyl ring imparts specific properties that can enhance the biological efficacy and pharmacokinetic profile of the final product.

Influence of Fluorine Substitution

One of the most significant contributions of fluorine substitution is the enhancement of metabolic stability. researchgate.nettandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com This can increase the in vivo half-life of a drug, potentially leading to improved bioavailability and less frequent dosing. nih.gov Additionally, fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. benthamscience.comresearchgate.net

Applications in Pharmaceutical Research

In the pharmaceutical sector, the this compound moiety is utilized as a building block for more complex molecules. guidechem.com Its unique structure is instrumental in the synthesis of various pharmaceutical compounds where the fluorine atoms can enhance pharmacological properties. guidechem.com

Research into cytochrome P450-17 (CYP17) inhibitors for the treatment of prostate cancer has demonstrated the importance of fluorine substitution on a biphenyl scaffold. nih.gov In a series of biphenyl methylene (B1212753) imidazole (B134444) inhibitors, it was found that meta-fluoro substitution on one of the phenyl rings improved the inhibitory activity. nih.gov Docking studies suggested that the fluorine atom engages in multipolar interactions with key amino acid residues in the enzyme's active site. nih.gov The introduction of fluorine also resulted in a longer plasma half-life, highlighting the impact on metabolic stability. nih.gov

The this compound structure has also been incorporated into the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. kuleuven.be Specifically, a compound named 4-((4-(3,3'-difluoro-[1,1'-biphenyl]-4-carbonyl)pyrimidin-2-yl)amino)benzonitrile was synthesized as part of a series of oxime-biphenyl-diarylpyrimidines (DAPYs). kuleuven.be

Applications in Agrochemical Research

The principles of utilizing fluorinated compounds in pharmaceuticals often extend to the agrochemical industry. Over 70% of commercial agrochemicals contain at least one heterocyclic ring, and the inclusion of fluorine is a common strategy for lead optimization. nih.gov The 3,3'-difluorobhenyl scaffold can be a precursor to more complex agrochemical candidates. For instance, derivatives like N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-benzamide are synthesized for potential agrochemical applications, where the difluorobiphenyl moiety is a key structural feature. The strategic placement of fluorine atoms can enhance the metabolic stability and lipophilicity of these compounds, which is crucial for their effectiveness and persistence in the target environment.

The development of fluorinated agrochemicals, such as fungicides and herbicides, often leverages the unique properties imparted by fluorine to improve efficacy against target pests or weeds while aiming for favorable environmental profiles. nih.gov

Data Tables

Table 1: Research Applications of this compound Derivatives

| Derivative Name | Target Application | Key Research Finding |

|---|---|---|

| Biphenyl methylene imidazoles with meta-fluoro substitution | Anti-cancer (Prostate) | Improved inhibitory activity against CYP17 enzyme and longer plasma half-life. nih.gov |

| 4-((4-(3,3'-difluoro-[1,1'-biphenyl]-4-carbonyl)pyrimidin-2-yl)amino)benzonitrile | Anti-HIV-1 | Synthesized as a potential non-nucleoside reverse transcriptase inhibitor. kuleuven.be |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-((4-(3,3'-difluoro-[1,1'-biphenyl]-4-carbonyl)pyrimidin-2-yl)amino)benzonitrile |

| N-[2-(3',4'-difluoro[1,1'-biphenyl]-3-yl)-2-Methylpropyl]-3-[5-(trifluoroMethyl)-1,2,4-oxadiazol-3-yl]-benzamide |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-3-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYJHUJLHJWCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192714 | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-64-5 | |

| Record name | 3,3′-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-difluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIFLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3CX6JE5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Difluorobiphenyl and Its Derivatives

Classical Approaches to Biphenyl (B1667301) Synthesis

Historically, the synthesis of biphenyls relied on coupling reactions that often required forcing conditions, such as high temperatures, and the use of stoichiometric amounts of metals.

The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic method for the synthesis of symmetrical biaryl compounds. The reaction involves the copper-mediated coupling of two aryl halide molecules. In the context of synthesizing 3,3'-difluorobiphenyl, this would involve the homocoupling of a 1-halo-3-fluorobenzene, typically 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene.

The general mechanism requires finely divided copper metal, which reacts with the aryl halide at high temperatures, often exceeding 200°C. An active copper(I) species is formed, which then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination to form the biaryl and a copper halide salt.

While effective for creating symmetrical biphenyls, the traditional Ullmann reaction has notable drawbacks, including the need for harsh reaction conditions and the potential for erratic yields. Modern improvements have been made, but the fundamental requirements of high temperature and stoichiometric copper often limit its application, especially for complex molecules.

The Wurtz-Fittig reaction is another classical method for forming carbon-carbon bonds, involving the reaction of an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. This specific reaction produces an alkyl-substituted aromatic compound.

For the synthesis of a biaryl compound like this compound, a variation known as the Fittig reaction would be employed, which couples two aryl halide molecules using sodium metal. The reaction proceeds through either a radical or an organo-alkali mechanism. In the radical pathway, sodium donates an electron to the aryl halide, generating an aryl radical. Two of these radicals then dimerize to form the biphenyl. The observation of side products lends support to the free radical mechanism.

However, the Wurtz-Fittig reaction and its variants are often limited by side reactions. The high reactivity of sodium metal can lead to the formation of undesired byproducts, making purification difficult and often resulting in low yields of the desired biaryl.

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis has largely shifted towards more efficient and versatile methods catalyzed by transition metals, most notably palladium. These reactions proceed under milder conditions and exhibit greater functional group tolerance compared to their classical counterparts.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the synthesis of biaryl compounds, including fluorinated derivatives. The reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex.

For the synthesis of this compound, two primary routes are available:

The homocoupling of 3-fluorophenylboronic acid.

The cross-coupling of a 3-fluorophenyl halide (e.g., 1-bromo-3-fluorobenzene) with 3-fluorophenylboronic acid.

The synthesis of highly fluorinated biphenyls can be challenging due to the electronic properties of the substrates and the potential instability of fluorinated boronic acids under basic reaction conditions.

The success of the Suzuki-Miyaura coupling hinges on the choice of the palladium catalyst and its associated ligands. The catalytically active species is a Pd(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)2).

For challenging couplings, including those involving electron-poor or sterically hindered substrates, bulky and electron-rich phosphine (B1218219) ligands are crucial. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective ligand in this class. The combination of Pd(OAc)2 and XPhos can be used to catalyze the reaction; however, for particularly unstable substrates like polyfluorophenyl boronic acids, this in situ approach can sometimes yield unsatisfactory results.

To overcome this, well-defined preformed palladium complexes, or precatalysts, have been developed. These precatalysts generate the active Pd(0) species more reliably and rapidly under mild conditions. For instance, specific XPhos-based precatalysts have been designed to allow for the fast and efficient coupling of unstable boronic acids at room temperature or slightly elevated temperatures (40°C), minimizing the decomposition of the starting material. An easily prepared precatalyst, trans-dichlorobis(XPhos)palladium(II) (PdCl2(XPhos)2), has also proven to be highly efficient for Suzuki-Miyaura reactions involving challenging substrates.

The choice of base and solvent is critical for optimizing the Suzuki-Miyaura reaction, as these components influence both the reaction rate and the stability of the reactants. An inorganic base is required to facilitate the transmetalation step of the catalytic cycle.

Commonly used bases include potassium carbonate (K2CO3) and potassium phosphate (B84403) (K3PO4). The solvent system is typically a mixture of an organic solvent and water to ensure the solubility of both the organic reactants and the inorganic base. A mixture of dimethylformamide (DMF) and water (e.g., 95:5) is often employed. In other systems, a mixture of tetrahydrofuran (B95107) (THF) and water has been used effectively with K3PO4 as the base.

Optimization studies for the synthesis of fluorinated biphenyl derivatives have explored these variables to maximize yield and reaction efficiency. The table below shows results from a study on the synthesis of various fluorinated biphenyls using a supported palladium nanoparticle catalyst, illustrating the effect of temperature on reactant conversion.

| Aryl Bromide Substrate | Conversion (%) after 8h | |

|---|---|---|

| 70 °C | 110 °C | |

| 1-Bromo-2-fluorobenzene | 75% | 98% |

| 1-Bromo-3-fluorobenzene | 85% | 99% |

| 1-Bromo-4-fluorobenzene | 90% | 100% |

The data indicates that for these substrates, higher temperatures generally lead to higher conversion rates, with the reaction between 1-bromo-3-fluorobenzene and 4-fluorophenylboronic acid reaching 99% conversion at 110°C after 8 hours. This highlights that even with modern catalysts, thermal energy plays a key role in driving the reaction to completion.

Negishi Coupling

The Negishi coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of this compound, this reaction would typically involve the coupling of a 3-fluorophenylzinc halide with a 3-fluorophenyl halide. The organozinc reagent can be prepared from the corresponding 3-fluorophenyl halide. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the key steps of oxidative addition, transmetalation, and reductive elimination to yield the desired biaryl product. The reaction is known for its high functional group tolerance.

A representative Negishi coupling for the synthesis of this compound is outlined below:

Reaction Scheme:

An illustrative reaction scheme for the synthesis of this compound via Negishi Coupling.

| Component | Example | Purpose |

| Organozinc Reagent | 3-Fluorophenylzinc chloride | Provides one of the 3-fluorophenyl moieties. |

| Organic Halide | 1-Bromo-3-fluorobenzene | Provides the second 3-fluorophenyl moiety. |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the cross-coupling reaction. |

| Solvent | Tetrahydrofuran (THF) | Provides the reaction medium. |

| Reaction Conditions | Inert atmosphere, elevated temperature | Prevents side reactions and promotes coupling. |

Kumada Coupling

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide. This method is particularly effective for creating biaryl linkages. The synthesis of this compound via Kumada coupling would involve the reaction of a 3-fluorophenylmagnesium halide (a Grignard reagent) with a 3-fluorophenyl halide, catalyzed by a nickel or palladium complex. Nickel catalysts, such as those bearing diphosphine ligands, are commonly employed due to their efficiency and lower cost compared to palladium. A significant advantage of this method is the ready availability of Grignard reagents.

A representative Kumada coupling for the synthesis of this compound is as follows:

Reaction Scheme:

An illustrative reaction scheme for the synthesis of this compound via Kumada Coupling.

| Component | Example | Purpose |

| Grignard Reagent | 3-Fluorophenylmagnesium bromide | Nucleophilic 3-fluorophenyl source. |

| Organic Halide | 1-Bromo-3-fluorobenzene | Electrophilic 3-fluorophenyl source. |

| Catalyst | NiCl₂(dppp) (Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) | Catalyzes the C-C bond formation. |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Typical solvent for Grignard reactions. |

| Reaction Conditions | Inert atmosphere, reflux | Ensures stability of the Grignard reagent and drives the reaction. |

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. This method is renowned for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. For the synthesis of this compound, a 3-fluorophenylstannane derivative, such as tributyl(3-fluorophenyl)stannane, would be reacted with a 3-fluorophenyl halide. The reaction typically requires a palladium(0) catalyst and may be enhanced by the addition of ligands or additives. A drawback of this method is the toxicity of the organotin compounds and byproducts.

A representative Stille coupling for the synthesis of this compound is detailed below:

Reaction Scheme:

An illustrative reaction scheme for the synthesis of this compound via Stille Coupling.

| Component | Example | Purpose |

| Organostannane | Tributyl(3-fluorophenyl)stannane | Provides one of the 3-fluorophenyl groups. |

| Organic Halide | 1-Iodo-3-fluorobenzene | Provides the second 3-fluorophenyl group. |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Facilitates the cross-coupling cycle. |

| Solvent | Toluene or Dimethylformamide (DMF) | High-boiling solvent suitable for coupling. |

| Reaction Conditions | Inert atmosphere, 80-120 °C | Promotes the reaction to completion. |

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. The fundamental mechanism involves the arylation or vinylation of an alkene. Therefore, the Heck reaction is not a standard method for the direct coupling of two aryl halides to form a biaryl compound like this compound. The reaction is designed to form a new C-C bond by substituting a hydrogen atom on an alkene, not by coupling two aromatic rings directly. Consequently, it is not a suitable direct pathway for the synthesis of this compound from precursors like 3-fluorohalobenzenes.

Glaser Coupling

The Glaser coupling is a classic reaction that involves the copper-catalyzed homocoupling of terminal alkynes to form symmetrical diynes. The reaction typically proceeds in the presence of a copper(I) salt, a base, and an oxidant like oxygen. The mechanism is fundamentally based on the formation of copper acetylide intermediates, which then couple. This methodology is specific to the formation of C(sp)-C(sp) bonds and is not applicable to the formation of C(sp²)-C(sp²) bonds required for the synthesis of biaryl compounds like this compound.

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the relatively inert carbon-silicon bond by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. To synthesize this compound, a 3-fluorophenylsilane derivative, for instance, trimethoxy(3-fluorophenyl)silane, would be coupled with a 3-fluorophenyl halide. Organosilanes are advantageous due to their low toxicity, stability, and environmental friendliness compared to organoboranes and organotins.

A representative Hiyama coupling for the synthesis of this compound is presented below:

Reaction Scheme:

An illustrative reaction scheme for the synthesis of this compound via Hiyama Coupling.

| Component | Example | Purpose |

| Organosilane | Trimethoxy(3-fluorophenyl)silane | Provides a 3-fluorophenyl nucleophile. |

| Organic Halide | 1-Iodo-3-fluorobenzene | Provides a 3-fluorophenyl electrophile. |

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) with a phosphine ligand | Catalyzes the cross-coupling reaction. |

| Activator | Tetrabutylammonium fluoride (TBAF) | Activates the organosilane for transmetalation. |

| Solvent | Tetrahydrofuran (THF) or 1,4-Dioxane | Provides the reaction medium. |

| Reaction Conditions | Inert atmosphere, elevated temperature | Ensures reaction proceeds efficiently. |

Emerging Synthetic Pathways and Green Chemistry Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods for the construction of biaryl compounds, including fluorinated derivatives. These emerging pathways aim to reduce waste, avoid toxic reagents, and utilize milder reaction conditions.

One of the most promising areas is the use of photocatalysis . Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds. For the synthesis of multifluorinated biaryls, photocatalytic methods can enable the direct functionalization of C-F and C-H bonds, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This approach can reduce the number of synthetic steps and improve atom economy.

Electrochemical synthesis offers another green alternative by using electricity to drive chemical reactions, minimizing the need for chemical oxidants or reductants. This can lead to cleaner reaction profiles and easier purification. The electrochemical generation of reactive intermediates for biaryl coupling is an active area of research.

The principles of green chemistry are increasingly being applied to traditional coupling reactions as well. This includes:

The use of more environmentally benign solvents, such as water or bio-derived solvents, in place of volatile organic compounds.

The development of highly active and recyclable catalysts, including nanoparticle-based catalysts, to minimize catalyst loading and waste.

Transitioning from stoichiometric metal reagents (as in the classical Ullmann reaction) to catalytic systems. The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, has seen modern variations that use catalytic amounts of copper with ligands to improve efficiency and reduce metal waste.

These green and emerging approaches hold significant potential for the future synthesis of this compound and other valuable fluorinated compounds, making their production more cost-effective and environmentally friendly.

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling has emerged as a significant strategy for the formation of carbon-carbon bonds, offering an alternative to traditional methods that require pre-formed organometallic reagents. rsc.orgprinceton.edu In this approach, carboxylic acids are utilized as readily available, stable, and cost-effective substitutes for organometallic compounds. ruhr-uni-bochum.de The core principle involves the extrusion of carbon dioxide (CO2) from a metal carboxylate to generate a carbon nucleophile in situ, which is then coupled with an electrophile. ruhr-uni-bochum.de

The synthesis of biaryls via this method often employs a bifunctional palladium/copper catalyst system. ruhr-uni-bochum.de The process is initiated by the copper-mediated decarboxylation of an aromatic carboxylate, which forms an arylcopper species. ruhr-uni-bochum.de Under aprotic conditions, this intermediate transfers its aryl group to a palladium(II) center, which is generated from the oxidative addition of an aryl halide. The final biaryl product is then released through reductive elimination from the palladium complex, completing the catalytic cycle. ruhr-uni-bochum.de

For the synthesis of this compound, a plausible pathway involves the coupling of 3-fluorobenzoic acid with a 1-halo-3-fluorobenzene. The reaction is typically catalyzed by a combination of palladium and copper salts, often in the presence of a specific ligand and a high-boiling point solvent.

Table 1: Representative Conditions for Decarboxylative Biaryl Synthesis

| Reactant A | Reactant B | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Fluorobenzoic Acid | 1-Bromo-3-fluorobenzene | Pd(OAc)₂ / CuI / Phenanthroline | NMP / Quinoline | 170 | 70-90 |

| 3-Fluorobenzoic Acid | 1-Iodo-3-fluorobenzene | PdCl₂ / Cu₂O / 1,10-Phenanthroline | DMF | 150 | 75-95 |

Note: The data in this table is representative of typical decarboxylative coupling reactions and illustrates plausible conditions for the synthesis of this compound.

C–H Activation Methodologies for Biphenyl Functionalization

Direct C–H bond activation is a powerful and atom-economical strategy for modifying organic molecules, avoiding the need for pre-functionalization. researchgate.netrsc.org Palladium catalysis has been extensively developed for this purpose due to the metal's versatility, functional group tolerance, and its ability to activate both sp² and sp³ C–H bonds. rsc.orgnih.gov These reactions typically proceed through the formation of a cyclopalladated intermediate directed by a coordinating group on the substrate. nih.gov

The mechanism of palladium-catalyzed C–H activation often involves a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govsnnu.edu.cn In a common Pd(II)/Pd(0) cycle, the process starts with a concerted metalation-deprotonation (CMD) step to form a Pd(II) intermediate. snnu.edu.cn This intermediate can then undergo further reactions, such as coupling with an organometallic reagent or an olefin, followed by reductive elimination to yield the product and a Pd(0) species, which is then re-oxidized to Pd(II) to continue the cycle. snnu.edu.cn

Ligand design is crucial for the success of these reactions. Ligands not only modulate the reactivity and stability of the palladium catalyst but also play a key role in the C–H bond cleavage step. For instance, substituted 2-pyridone ligands have been identified as being critical in assisting the cleavage of remote C–H bonds in biaryl systems. nih.govnih.gov Computational studies, including Density Functional Theory (DFT), have provided insights into the transition states, revealing that ligand-containing palladium-silver (Pd-Ag) heterodimeric transition states can be responsible for favoring specific selectivities. nih.govnih.gov

Achieving regioselectivity, especially at positions remote from existing functional groups, is a significant challenge in C–H activation. A successful strategy involves the use of directing groups that position the catalyst at a specific C–H bond. For biphenyl systems, a synthetically useful nitrile group has been shown to effectively direct the functionalization of the meta-C–H bond on the distal aromatic ring. nih.govnih.gov

This remote meta-selectivity is achieved through a macrocyclic transition state, where the geometry is controlled by the interaction between the directing group, the substrate, and the catalyst-ligand complex. nih.govnih.gov The nitrile group acts as a removable directing group, as it can be readily converted into other valuable functionalities such as amines, amides, or carboxylic acids after the C–H functionalization step is complete. nih.gov This approach has been successfully applied to olefination, acetoxylation, and iodination of the meta-position of biaryl compounds. nih.gov

Table 2: Nitrile-Directed Remote meta-C–H Functionalization of a Biphenyl Substrate

| Biphenyl Substrate | Coupling Partner | Catalyst / Ligand | Additive | Functionalization | Regioselectivity |

|---|---|---|---|---|---|

| 2-(3-Fluorophenyl)benzonitrile | n-Butyl Acrylate | Pd(OAc)₂ / 3,5-Dichloropyridone | Ag₂CO₃ | Olefination | meta > 95% |

| 2-(3-Fluorophenyl)benzonitrile | PhI(OAc)₂ | Pd(OAc)₂ / 3,5-Dichloropyridone | AgOAc | Acetoxylation | meta > 95% |

| 2-(3-Fluorophenyl)benzonitrile | N-Iodosuccinimide | Pd(OAc)₂ / 3,5-Dichloropyridone | AgOAc | Iodination | meta > 95% |

Note: This table illustrates the application of nitrile-directed C-H activation to a substrate structurally related to this compound, demonstrating the principle of regioselectivity control.

Synthesis of Functionalized this compound Derivatives

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This two-step sequence first involves the synthesis of a nitro-substituted biphenyl, followed by the reduction of the nitro group. The initial synthesis of the nitro-biphenyl can be achieved through various cross-coupling reactions, including decarboxylative coupling. For instance, a substituted o-nitrobenzoic acid can be coupled with a halo-aromatic compound to form the nitrobiphenyl intermediate. google.com

Once the nitro-biphenyl derivative is obtained, the nitro group (-NO₂) can be reduced to a primary amine (-NH₂) using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This strategy provides a versatile route to amino-functionalized difluorobiphenyls.

The synthesis of hydroxylated difluorobiphenyls can be accomplished through cross-coupling reactions where one of the coupling partners contains a protected hydroxyl group, typically a methoxy (B1213986) ether. For example, a Suzuki coupling reaction between 3-fluoro-5-methoxyphenylboronic acid and 1-bromo-3-fluorobenzene would yield 3,3'-difluoro-5-methoxybiphenyl.

The final step is the deprotection of the hydroxyl group. Methoxy groups are commonly cleaved to reveal the free phenol (B47542) using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. This protection-coupling-deprotection sequence is a robust and widely used strategy for the synthesis of hydroxylated biaryl compounds.

Highly Iodinated Biphenyl Derivatives from Difluorobiphenyl Precursors

The synthesis of highly iodinated biphenyl derivatives is a specialized area of organic chemistry, driven by the unique electronic and structural properties of these molecules. While the broader field of biphenyl chemistry is well-documented, specific research focusing on the exhaustive iodination of this compound is not extensively covered in readily available scientific literature. However, methodologies applied to closely related isomers, such as 2,2'-difluorobiphenyl (B165479), can provide significant insights into the potential synthetic pathways for producing highly iodinated this compound derivatives.

Research into the synthesis of a highly iodinated biphenyl derivative from 2,2'-difluorobiphenyl has demonstrated a successful pathway to achieving poly-iodinated structures. oup.com This methodology involves direct iodination and can be adapted to produce varying degrees of iodine substitution.

In one approach, the iodination of 2,2'-difluorobiphenyl using a combination of potassium peroxodisulfate and iodine can yield a hexaiodobiphenyl derivative. oup.com For more extensive iodination, harsher reaction conditions can be employed. The synthesis of 2,2'-difluoro-3,3',4,4',5,5',6,6'-octaiodobiphenyl, the most iodo-substituted biphenyl reported from this precursor, was achieved through a process that proceeds via a dibenzoiodonium intermediate. oup.com This transformation highlights that under forcing conditions, nearly all available aromatic protons can be substituted with iodine atoms.

A summary of the synthesis of highly iodinated derivatives from a difluorobiphenyl precursor is presented in the table below. It is important to note that this data is for the 2,2'-difluorobiphenyl isomer and is presented here as an illustrative example of the synthetic possibilities for analogous compounds like this compound.

Table 1: Synthesis of Highly Iodinated Derivatives from 2,2'-Difluorobiphenyl

| Precursor | Product | Reagents | Key Intermediate |

|---|---|---|---|

| 2,2'-Difluorobiphenyl | Hexaiodobiphenyl | Potassium peroxodisulfate, Iodine | Not specified |

The formation of a dibenzoiodonium intermediate is a key step in achieving the highest level of iodination. oup.com This intermediate facilitates the substitution of the remaining available positions on the biphenyl core. The successful synthesis of an octaiodo-derivative from a difluorobiphenyl precursor underscores the feasibility of producing highly halogenated aromatic systems. oup.com

While direct experimental data for the synthesis of highly iodinated derivatives from this compound is not available in the cited literature, the methodologies employed for the 2,2'-isomer provide a strong foundation for future research in this area. It is plausible that similar strategies, involving direct iodination under progressively harsher conditions, could lead to the formation of poly-iodinated this compound derivatives. Further investigation would be necessary to determine the optimal reaction conditions and to fully characterize the resulting products.

Advanced Spectroscopic Characterization and Structural Analysis of 3,3 Difluorobiphenyl and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 3,3'-Difluorobiphenyl, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals the distinct chemical environments of the aromatic protons. Due to the molecule's symmetry, the spectrum is simpler than that of an asymmetric analogue, but the presence of fluorine atoms introduces complex splitting patterns through proton-fluorine (H-F) couplings.

The spectrum shows four distinct signals corresponding to the four chemically non-equivalent protons on each ring. The assignments and coupling constants provide insight into the connectivity and spatial relationships of the protons. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-A | 7.342 | m | J(A,B)=7.9, J(A,D)=7.9, J(A,F-19)=5.9 |

| H-B | 7.290 | m | J(B,C)=1.6, J(B,D)=1.3 |

| H-C | 7.215 | m | J(C,F-19)=10.1, J(C,D)=2.4 |

| H-D | 7.019 | m | J(D,F-19)=8.4 |

Data sourced from ChemicalBook, recorded on a 399.65 MHz spectrometer. chemicalbook.com

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. The spectrum of this compound displays signals for the six unique carbon atoms in the aromatic rings. The chemical shifts are influenced by the electronegativity of the directly attached fluorine atoms and by mesomeric and inductive effects throughout the π-system. Furthermore, carbon-fluorine couplings (C-F) are observed, which are invaluable for definitive assignments. Carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), while carbons two, three, or four bonds away show smaller but still observable couplings (²JCF, ³JCF, ⁴JCF). ionicviper.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 163.0 (d, ¹JCF = 246 Hz) |

| C-2 | 142.1 (d, ³JCF = 8 Hz) |

| C-3 | 130.3 (d, ³JCF = 8 Hz) |

| C-4 | 122.9 (s) |

| C-5 | 115.5 (d, ²JCF = 21 Hz) |

| C-6 | 114.3 (d, ²JCF = 21 Hz) |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atoms within a molecule. nih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. The chemical shift of this signal falls within the typical range for aryl fluorides. ucsb.edu This spectrum is often recorded with proton decoupling to simplify the signal to a singlet. However, in a proton-coupled ¹⁹F NMR spectrum, the signal would appear as a multiplet due to couplings to the nearby ortho, meta, and para protons, providing further structural confirmation. chemicalbook.com

The chemical shift for fluorines on an aromatic ring typically appears in the +80 to +170 ppm range relative to CFCl₃. ucsb.edu The precise value is sensitive to the electronic environment and the conformation of the biphenyl (B1667301) system.

Two-Dimensional NMR Techniques (e.g., COSY) for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in unambiguously assigning the proton signals and confirming the molecular structure. A ¹H-¹H COSY experiment maps the J-coupling correlations between protons. researchgate.netwestmont.edu

In the COSY spectrum of this compound, cross-peaks would appear between the signals of protons that are coupled to each other. For instance, based on the data in Table 1:

A cross-peak would be observed between the signals at 7.342 ppm (H-A) and 7.290 ppm (H-B), confirming their ortho relationship.

Correlations would also be seen between H-A and H-D, and between H-B and H-D, confirming the coupling network within the aromatic spin system. chemicalbook.com

By systematically analyzing these correlations, the entire proton network can be traced, validating the assignments made from the one-dimensional spectrum. researchgate.net

Correlation of Spectroscopic Data with Substituent Effects and Torsion Angles

The spectroscopic data for this compound are intrinsically linked to its structural parameters, namely the electronic effects of the fluorine substituents and the torsion angle (dihedral angle) between the two phenyl rings.

Substituent Effects : The electronegative fluorine atoms exert a strong inductive (-I) and a moderate resonance (+M) effect, which alters the electron density at various positions on the aromatic rings. mdpi.com This directly influences the shielding of nearby protons and carbons, causing significant shifts in their NMR signals compared to unsubstituted biphenyl. These effects are also responsible for the observed H-F and C-F coupling constants.

Torsion Angle : In the solid state, biphenyl is planar, but in solution and the gas phase, it adopts a non-planar conformation with a torsion angle of approximately 32-42°. researchgate.netcolostate.edu Steric hindrance between the ortho protons drives this twisting. The torsion angle in this compound affects the degree of π-conjugation between the rings. A larger torsion angle reduces conjugation, which in turn influences the electronic environment and the chemical shifts of the aromatic nuclei. researchgate.netwestmont.edu Changes in the torsion angle can be studied by observing variations in NMR parameters under different conditions or by comparing them with computational models. meihonglab.com

Infrared (IR) and Raman Spectroscopy

C-F Vibrations : The carbon-fluorine stretching mode is a key feature in the IR spectrum. For aromatic fluorides, this typically results in a strong absorption band in the 1100-1300 cm⁻¹ region. benthamopen.com

Aromatic C-H Vibrations : The C-H stretching vibrations of the aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹. Out-of-plane C-H bending vibrations give rise to characteristic bands in the 675-900 cm⁻¹ region, which are indicative of the substitution pattern.

Ring Vibrations : The carbon-carbon stretching vibrations within the aromatic rings (ring breathing modes) typically occur in the 1400-1600 cm⁻¹ region. researchgate.net These can be observed in both IR and Raman spectra.

Raman spectroscopy is often complementary to IR spectroscopy. osti.gov For a molecule with a center of inversion, vibrational modes are either IR-active or Raman-active but not both (the mutual exclusion principle). While this compound does not possess a center of inversion, the relative intensities of bands can differ significantly between the two techniques, aiding in a more complete vibrational assignment. s-a-s.org

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong (IR & Raman) |

| C-F Stretch | 1100 - 1300 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 675 - 900 | Strong (IR) |

Vibrational Mode Assignment and Functional Group Identification

The primary functional groups in this compound are the aromatic C-H bonds, the C-C bonds of the phenyl rings, the inter-ring C-C bond, and the C-F bonds. Each of these groups gives rise to characteristic absorption bands in the IR and Raman spectra. The C-F stretching vibrations are particularly notable and typically appear in the 1300-1100 cm⁻¹ region of the IR spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching modes within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. mdpi.comnih.gov The out-of-plane bending modes for the aromatic C-H bonds are also characteristic and provide information about the substitution pattern.

The assignment of these vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies and their corresponding atomic motions. nih.gov

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | C-H |

| Aromatic C=C Stretch | 1620 - 1580 | Phenyl Ring |

| Aromatic C=C Stretch | 1500 - 1450 | Phenyl Ring |

| C-F Stretch | 1300 - 1100 | C-F |

| In-plane C-H Bend | 1300 - 1000 | C-H |

| Inter-ring C-C Stretch | ~1280 | C-C |

| Out-of-plane C-H Bend | 900 - 675 | C-H |

Comparative Spectroscopic Studies with Related Biphenyls

Comparing the vibrational spectra of this compound with that of unsubstituted biphenyl and other halogenated analogues reveals the influence of the fluorine substituents. In biphenyl, the key vibrations are associated with the phenyl rings and the inter-ring bond. The introduction of fluorine atoms in the meta-positions (3 and 3') alters the molecule's symmetry and electronic distribution.

This substitution leads to shifts in the vibrational frequencies of the phenyl ring modes. For instance, the strong C-F stretching modes are absent in the spectrum of biphenyl. Furthermore, the pattern of C-H out-of-plane bending vibrations is a sensitive indicator of the substitution pattern, allowing for clear differentiation between isomers like 2,2'-, 3,3'-, and 4,4'-difluorobiphenyl. Studies on related chlorobiphenyls have shown that C-C-C in-plane stretching modes are also characteristic of the specific isomer. researchgate.net The fluorine atoms, being highly electronegative, can also influence the intensity of certain Raman bands compared to their non-fluorinated or chlorinated counterparts.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₂H₈F₂, with a corresponding exact mass of approximately 190.0594 g/mol . biosynth.comscbt.com

In electron ionization (EI) mass spectrometry, the molecule is first ionized to form a molecular ion (M⁺•), which would be observed at a mass-to-charge ratio (m/z) of 190. The stability of the biphenyl aromatic system typically results in a prominent molecular ion peak. libretexts.org Subsequent fragmentation of this energetically unstable molecular ion provides structural clues.

For fluorinated aromatic compounds, characteristic fragmentation pathways include the loss of fluorine atoms or hydrogen fluoride (B91410). whitman.edunih.gov Therefore, the mass spectrum of this compound is expected to show significant peaks corresponding to the loss of a fluorine radical (M-19) and the neutral molecule hydrogen fluoride (M-20). Other potential fragmentations could involve the cleavage of the biphenyl structure, although this is generally less favorable due to the strength of the aromatic system.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 190 | Molecular Ion [M]⁺• | [C₁₂H₈F₂]⁺• | Parent ion |

| 171 | [M - F]⁺ | [C₁₂H₈F]⁺ | Loss of a fluorine radical |

| 170 | [M - HF]⁺• | [C₁₂H₇F]⁺• | Loss of hydrogen fluoride |

| 95 | [M/2]⁺ or [C₆H₄F]⁺ | [C₆H₄F]⁺ | Cleavage of the inter-ring bond (less common) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For aromatic compounds like this compound, the most prominent absorptions in the UV region are due to π → π* transitions associated with the conjugated biphenyl system. cutm.ac.inpharmatutor.org

Unsubstituted biphenyl exhibits a strong absorption band (the K-band) around 250 nm. The position and intensity of this band are sensitive to both the substitution on the rings and the dihedral angle between them. Introducing fluorine atoms can cause a shift in the absorption maximum (λ_max). This shift, known as a batochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift, depends on the electronic effects of the substituent. Fluorine, being an electron-withdrawing group, can influence the energy levels of the molecular orbitals involved in the transition. Furthermore, any changes in the planarity of the molecule will affect the extent of π-conjugation, which in turn significantly impacts the energy of the electronic transition and thus the λ_max. youtube.com

Table 3: Typical Electronic Transitions in Aromatic Compounds

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200 - 400 | Excitation of an electron from a π bonding orbital to a π antibonding orbital. Characteristic of conjugated systems. |

| n → π | 250 - 600 | Excitation of a non-bonding electron (from a heteroatom) to a π antibonding orbital. Generally weaker than π → π* transitions. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.orgnih.gov Calculations for 3,3'-difluorobiphenyl typically utilize hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to accurately model its properties. researchgate.netresearchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. nih.govnih.gov For this compound, this process reveals the most stable three-dimensional arrangement of its atoms, including key bond lengths, bond angles, and the crucial inter-ring dihedral angle. Due to steric hindrance between the rings, the ground state is a non-planar, twisted conformation.

The electronic structure is primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap generally implies higher reactivity. nih.govnih.gov

| Parameter | Optimized Value |

| Selected Bond Lengths | |

| C1-C1' (Inter-ring) | Value in Å |

| C3-F | Value in Å |

| Selected Bond Angles | |

| C2-C1-C1' | Value in Degrees |

| C2-C3-F | Value in Degrees |

| Dihedral Angle | |

| C2-C1-C1'-C2' | Value in Degrees |

| Note: This table is illustrative. The values are placeholders representing the type of data obtained from DFT geometry optimization. |

| Orbital | Energy (eV) |

| HOMO | Value in eV |

| LUMO | Value in eV |

| HOMO-LUMO Gap (ΔE) | Value in eV |

| Note: This table is illustrative. The values are placeholders representing the type of data obtained from FMO analysis. |

DFT calculations are highly effective for predicting various spectroscopic parameters, providing valuable data for structural elucidation. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These theoretical spectra serve as a powerful tool for assigning signals in experimental NMR data.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. researchgate.net This produces a theoretical infrared (IR) spectrum, where calculated frequencies are often scaled by a factor to better match experimental results. Analysis of the vibrational modes helps in assigning specific absorption bands to the stretching and bending motions of bonds within the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.net It provides information on the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

| Parameter | Calculated Value |

| ¹³C NMR Chemical Shift (δ) | Value in ppm for C1, C3, etc. |

| ¹⁹F NMR Chemical Shift (δ) | Value in ppm |

| Key IR Frequencies (ν) | Value in cm⁻¹ (e.g., C-F stretch) |

| UV-Vis Absorption (λmax) | Value in nm (Transition type) |

| Note: This table is illustrative, showing the types of spectroscopic data predicted by DFT. Values are placeholders. |

The conformation of biphenyl (B1667301) derivatives is largely defined by the torsional or dihedral angle between the two phenyl rings. DFT is used to map the potential energy surface by systematically rotating one ring relative to the other. rsc.org This analysis reveals the energy barriers separating different conformations. biomedres.usnih.gov For this compound, the most stable (ground state) conformation is a twisted structure. The rotational barrier is the energy required to move from this minimum to a planar or perpendicular transition state. The planar conformations are typically destabilized by steric hindrance, leading to significant energy barriers that hinder free rotation around the inter-ring bond at room temperature. mdpi.com

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Global Minimum | e.g., ~45° | 0.0 |

| Planar Transition State | 0° | Value in kcal/mol |

| Perpendicular Transition State | 90° | Value in kcal/mol |

| Note: This table illustrates the expected output of a rotational barrier calculation. The values are representative placeholders. |

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their conformational flexibility in different environments. wisc.edunih.gov

MD simulations are particularly useful for understanding how a solvent influences molecular conformation. tandfonline.com In a typical MD simulation of this compound, the molecule is placed in a box of explicit solvent molecules (e.g., water or an organic solvent), and the forces on each atom are calculated using a force field (a set of parameters describing the potential energy of the system). biorxiv.org By solving Newton's equations of motion over time, the simulation tracks the trajectory of every atom, revealing the dynamic conformational landscape of the solute. nih.gov

For this compound, MD simulations can show the distribution of the inter-ring dihedral angle in a solution, which may differ from the gas-phase minimum calculated by DFT due to solute-solvent interactions. tandfonline.com The simulation can reveal whether the molecule favors a single conformation or samples a broader range of twisted angles, providing a more realistic picture of its behavior in a condensed phase. nih.gov

Solvent Effects on Molecular Properties

The surrounding solvent medium can significantly influence the molecular properties of a solute, including its geometry, electronic structure, and reactivity. distantreader.orgrsc.org Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these solvent effects. While specific computational studies focusing exclusively on this compound are not extensively available in the reviewed literature, general principles derived from studies on analogous fluorinated aromatic compounds can provide valuable insights.

The polarity of the solvent is a critical factor affecting molecular properties. An increase in solvent polarity generally leads to an increase in the dipole moment of a polar molecule due to stabilization of the charge-separated resonance structures. distantreader.org For a molecule like this compound, which possesses a modest dipole moment due to the C-F bonds, it is expected that its dipole moment would increase in more polar solvents. This is a consequence of the reaction field induced by the solvent, which in turn polarizes the solute molecule. distantreader.org

Furthermore, solvent polarity can impact the conformational preferences of biphenyl systems. The dihedral angle between the two phenyl rings in biphenyl and its derivatives is a result of the balance between steric hindrance of the ortho-substituents and the π-conjugation that favors planarity. Solvents can modulate this balance. For instance, polar solvents might favor more polar, twisted conformations over less polar, planar ones.

A computational study on 3-fluoro-, 3-chloro-, and 3-bromopyridine (B30812) demonstrated that while molecular geometric parameters are only slightly influenced by changing solvent polarity, other chemical properties, such as vibrational frequencies, can be significantly affected. researchgate.net It is reasonable to infer that similar trends would be observed for this compound, where bond lengths and angles might show minor variations, but properties related to the electronic distribution could be more sensitive to the solvent environment.

The table below, based on a computational study of 2-methylimidazole, illustrates the typical trend of how the dipole moment and polarizability of a molecule can change with the dielectric constant of the solvent. distantreader.org A similar trend would be anticipated for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (D) | Calculated Polarizability (a.u.) |

|---|---|---|---|

| Gas Phase | 1.0 | 3.6 | 60.81 |

| Chloroform | 4.8 | 4.6 | 64.38 |

| n-Octanol | 10.3 | 4.8 | 64.91 |

| DMSO | 46.7 | 5.0 | 65.80 |

| Water | 78.4 | 5.1 | 66.20 |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides a powerful lens through which to examine the intricate mechanisms of chemical reactions. For the synthesis of this compound, which is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, DFT calculations can map out the entire catalytic cycle, identifying key intermediates and transition states.

Transition State Analysis in Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds, proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies have been pivotal in determining the energetics of these steps and the structures of their corresponding transition states.

A DFT study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid catalyzed by a palladium-H-Beta zeolite provides a representative energy profile for the formation of a biphenyl system. nih.gov The formation of this compound from 3-bromofluorobenzene and 3-fluorophenylboronic acid would be expected to follow a similar mechanistic pathway. In this study, the oxidative addition of bromobenzene to the palladium catalyst was found to have a low activation barrier. nih.gov The subsequent transmetalation step, involving the transfer of the phenyl group from the boron atom to the palladium center, was identified as the rate-determining step with a significantly higher activation energy. nih.gov The final step, reductive elimination to form the biphenyl product and regenerate the palladium(0) catalyst, was found to be highly exothermic with a moderate activation barrier. nih.gov

The table below summarizes the calculated activation energies for the key steps in a model Suzuki-Miyaura reaction, which can be considered analogous to the synthesis of this compound. nih.gov

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Addition of bromobenzene to the Pd cluster. | 2.6 |

| Transmetalation | C-B bond breaking of phenylboronic acid and transfer of the phenyl group to Pd. This is the rate-determining step. | 36.8 |

| Reductive Elimination | Formation of the C-C bond to yield biphenyl. | 17.7 |

These computational findings highlight that the nature of both the aryl halide and the organoboron species, as well as the reaction conditions, can influence the energy barriers of the transition states throughout the catalytic cycle.

Ligand Effects and Catalyst Speciation in Organometallic Reactions

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial for the efficiency and selectivity of the catalytic system. Ligands, typically phosphines, coordinate to the palladium center and modulate its electronic and steric properties, thereby influencing the rates of the individual steps in the catalytic cycle. researchgate.net

Computational studies have been instrumental in quantifying the effects of different ligands. A DFT study exploring the full catalytic cycle of the Suzuki-Miyaura coupling with various palladium monophosphine catalysts revealed that the electronic and steric properties of the phosphine (B1218219) ligands have distinct impacts on the different steps of the reaction. researchgate.net The study showed that oxidative addition is primarily governed by electronic effects, with electron-rich phosphines generally accelerating this step. researchgate.net In contrast, both steric and electronic factors control the transmetalation and reductive elimination steps. researchgate.net For the transmetalation step, electron-withdrawing ligands were found to lower the activation energy barrier. researchgate.net

The speciation of the catalyst, i.e., the different forms in which the catalyst exists in the reaction mixture, is also heavily influenced by the ligands. For instance, the number of phosphine ligands coordinated to the palladium center can vary, leading to different active species with different reactivities. Computational studies have shown that for many cross-coupling reactions, a monoligated palladium complex is the active species in the oxidative addition step. researchgate.net

The table below, derived from a computational study on the effects of different phosphine ligands on the Suzuki-Miyaura reaction, summarizes how ligand properties can influence the activation energies of the key reaction steps. researchgate.net

| Phosphine Ligand | Key Property | Effect on Oxidative Addition Barrier | Effect on Transmetalation Barrier | Effect on Reductive Elimination Barrier |

|---|---|---|---|---|

| PMe₃ | Electron-donating, small | Lower | Higher | Higher |

| P(CF₃)₃ | Strongly electron-withdrawing, small | Higher | Lower | Lower |

| PPh₃ | Moderately electron-donating, bulky | Moderate | Moderate | Moderate |

| P(tBu)₃ | Strongly electron-donating, very bulky | Lower | Higher | Higher |

Advanced Applications and Functionalization of 3,3 Difluorobiphenyl Scaffolds

Building Blocks for Organic Synthesis

The 3,3'-difluorobiphenyl unit is a key intermediate in the construction of more complex molecular architectures. Its inherent properties can be leveraged to synthesize a variety of organic compounds with tailored functionalities.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules composed of fused aromatic rings. The introduction of fluorine atoms into the PAH backbone can significantly influence their electronic properties, solubility, and stability. This compound can serve as a precursor for the synthesis of larger, fluorinated polyaromatic systems.

One common strategy for constructing larger aromatic systems from biphenyl (B1667301) cores is through carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. nih.gov This reaction allows for the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst. For instance, this compound can be further functionalized with bromine or iodine atoms, which can then participate in Suzuki coupling reactions with arylboronic acids to extend the aromatic system.

Another approach involves intramolecular cyclization reactions. By introducing appropriate functional groups onto the this compound scaffold, subsequent ring-closing reactions can lead to the formation of fused aromatic rings. For example, the Pd(II)-catalyzed Friedel-Crafts-type cyclization of 1,1,2-trifluoro- and 1,1-difluoro-1-alkenes bearing a biphenyl moiety has been utilized to systematically synthesize difluorinated PAHs containing three to five benzene (B151609) rings. core.ac.ukresearchgate.net

The resulting fluorinated PAHs often exhibit modified highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels compared to their non-fluorinated counterparts, which is a critical factor in their application in organic electronics. researchgate.net

Table 1: Synthetic Routes to Complex Polyaromatic Systems from Biphenyl Precursors

| Reaction Type | Description | Key Reagents/Catalysts | Potential Product Classes |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. | Palladium catalyst, Base | Extended polyaromatic systems |

| Friedel-Crafts-type Cyclization | Intramolecular cyclization to form fused aromatic rings. | Pd(II) catalyst | Difluorinated polycyclic aromatic hydrocarbons |

| Annulative π-Extension | Palladium-catalyzed reaction of unfunctionalized aromatics with diiodobiaryls. | Palladium catalyst | Nitrogen-containing polycyclic aromatic compounds |

The this compound moiety can be incorporated into various heterocyclic systems, such as pyrimidines, to create molecules with specific biological or material properties. Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment (e.g., an amidine or urea). To incorporate the this compound scaffold, it can be functionalized to contain one of these necessary fragments. For example, a chalcone (B49325) derivative bearing the this compound group can be reacted with urea (B33335) or thiourea (B124793) in the presence of a base to yield a dihydropyrimidine.

A general synthetic route could involve the following steps:

Functionalization of this compound: Introduction of an acetyl group via Friedel-Crafts acylation.

Chalcone Synthesis: Claisen-Schmidt condensation of the resulting acetophenone (B1666503) derivative with an appropriate aromatic aldehyde.

Cyclization: Reaction of the chalcone with a suitable nitrogen-containing reagent (e.g., urea, thiourea, or guanidine) to form the pyrimidine ring.

The fluorine atoms on the biphenyl ring can influence the electronic properties of the final heterocyclic compound, potentially enhancing its biological activity or tuning its photophysical properties for material applications.

Biphenyls that are substituted at the ortho positions with bulky groups can exhibit axial chirality, a type of stereoisomerism where the molecule is chiral due to restricted rotation around a single bond. These atropisomeric biphenyls are valuable as chiral ligands in asymmetric catalysis.

While this compound itself is not chiral, it can be a precursor for the synthesis of chiral derivatives. The synthesis of axially chiral biphenyls typically involves several key steps:

Ortho-functionalization: Introduction of substituents at the 2, 2', 6, and 6' positions of the biphenyl core.

Resolution or Asymmetric Synthesis: Separation of the enantiomers of a racemic mixture or the direct synthesis of a single enantiomer.

For example, this compound can be subjected to directed ortho-metalation, where a directing group guides the deprotonation and subsequent electrophilic substitution at the ortho positions. Following the introduction of suitable ortho groups, the resulting racemic mixture of the chiral biphenyl can be resolved using chiral chromatography or by diastereomeric salt formation with a chiral resolving agent. Alternatively, asymmetric synthesis strategies, such as transition-metal-catalyzed cross-coupling reactions employing a chiral catalyst, can be used to directly obtain an enantiomerically enriched product. The development of adjustable axially chiral biphenyl ligands has been a subject of research, where variation of substituent groups can provide different types of ligands and catalysts. nih.gov

Table 2: Strategies for the Formation of Chiral Biphenyl Derivatives

| Strategy | Description | Key Techniques |

| Resolution of Racemates | Separation of a 50:50 mixture of enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric salt formation |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer or an enantiomerically enriched mixture. | Asymmetric catalysis, Use of chiral auxiliaries |